molecular formula C9H14ClN3S B1456764 2-((Pyrrolidin-2-ylmethyl)thio)pyrimidine hydrochloride CAS No. 1421004-11-6

2-((Pyrrolidin-2-ylmethyl)thio)pyrimidine hydrochloride

Cat. No.: B1456764
CAS No.: 1421004-11-6
M. Wt: 231.75 g/mol
InChI Key: NEFNOHCEHAIISM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((Pyrrolidin-2-ylmethyl)thio)pyrimidine hydrochloride is a heterocyclic compound that features a pyrimidine ring substituted with a pyrrolidin-2-ylmethylthio group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antimicrobial, antiviral, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((Pyrrolidin-2-ylmethyl)thio)pyrimidine hydrochloride typically involves the reaction of pyrimidine derivatives with pyrrolidine and sulfur-containing reagents. One common method includes the nucleophilic substitution of a 2-halo pyrimidine with pyrrolidin-2-ylmethylthiol under basic conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-((Pyrrolidin-2-ylmethyl)thio)pyrimidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-((Pyrrolidin-2-ylmethyl)thio)pyrimidine hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((Pyrrolidin-2-ylmethyl)thio)pyrimidine hydrochloride involves its interaction with various molecular targets. It can inhibit the activity of enzymes involved in DNA replication and repair, leading to the suppression of cell proliferation. The compound may also interfere with protein synthesis by binding to ribosomal subunits .

Comparison with Similar Compounds

  • 2-(Pyridin-2-yl)pyrimidine derivatives
  • 2-Thioxopyrimidine derivatives
  • Pyrrolidine-based compounds

Comparison: 2-((Pyrrolidin-2-ylmethyl)thio)pyrimidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Compared to 2-(Pyridin-2-yl)pyrimidine derivatives, it exhibits enhanced antimicrobial activity. In contrast to 2-thioxopyrimidine derivatives, it shows a broader spectrum of biological activities .

Properties

IUPAC Name

2-(pyrrolidin-2-ylmethylsulfanyl)pyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3S.ClH/c1-3-8(10-4-1)7-13-9-11-5-2-6-12-9;/h2,5-6,8,10H,1,3-4,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEFNOHCEHAIISM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CSC2=NC=CC=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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